Dicamba methyl ester-d6

LC-MS/MS GC-MS Isotopic Separation

Laboratories quantifying dicamba methyl ester residues face matrix-induced ion suppression in LC-MS/MS and derivatization bottlenecks in GC-MS. Dicamba methyl ester-d6 resolves both: • +6 Da mass shift eliminates isotopic cross-talk vs. d3 analogs, ensuring interference-free quantification. • Direct GC-MS compatibility bypasses derivatization, reducing method development time and improving ruggedness. • Validated for EPA/EFSA residue monitoring with demonstrated recoveries of 88-124% in air studies.

Molecular Formula C9H8Cl2O3
Molecular Weight 241.10 g/mol
Cat. No. B12403604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicamba methyl ester-d6
Molecular FormulaC9H8Cl2O3
Molecular Weight241.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1C(=O)OC)Cl)Cl
InChIInChI=1S/C9H8Cl2O3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,1-2H3/i1D3,2D3
InChIKeyAWSBKDYHGOOSML-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicamba Methyl Ester-d6: Deuterated Internal Standard


Dicamba methyl ester-d6 is a stable isotope-labeled (SIL) internal standard . It is the hexadeuterated (d6) form of dicamba methyl ester, a chlorinated acidic herbicide and environmental contaminant [1]. With a molecular formula of C9H2D6Cl2O3 and a mass shift of +6 Da from the unlabeled analyte, this compound is specifically designed for quantitative LC-MS/MS and GC-MS workflows . Its core function is to correct for matrix effects and sample preparation variability in environmental and food safety testing, ensuring accurate quantification of dicamba methyl ester residues . By using this SIL-IS, laboratories can achieve reliable traceability and method validation for regulatory compliance .

WorkflowLC-MS/MS or GC-MS quantification of dicamba methyl ester residues
Matrix correctionCompensates for ion suppression/enhancement in complex environmental and food matrices
GC-ready formatDirect injection without derivatization, reducing sample preparation variability

Why Dicamba Methyl Ester-d6 Cannot Be Substituted


Generic substitution of Dicamba methyl ester-d6 with unlabeled dicamba methyl ester or a different deuterated analog (e.g., Dicamba-d3) directly compromises analytical accuracy. Using an unlabeled compound as an internal standard fails to correct for matrix-induced ion suppression or enhancement, leading to biased quantification [1]. While Dicamba-d3 is a viable SIL-IS for the parent acid dicamba, its mass shift (+3 Da) is often insufficient for robust separation from the analyte in complex matrices, increasing the risk of isotopic cross-talk and inaccurate peak integration . The specific +6 Da mass difference of the d6 variant ensures a clear chromatographic distinction and is critical for methods requiring high sensitivity and specificity, such as those mandated for pesticide residue monitoring in food and environmental samples . Furthermore, the methyl ester form is essential for gas chromatography applications, where the free acid is non-volatile and requires derivatization, introducing an additional source of analytical error .

Target:
Dicamba methyl ester-d6
Substitute:
Unlabeled dicamba methyl ester
May not correct for matrix-induced ion suppression, leading to biased quantification
Target:
Dicamba methyl ester-d6
Substitute:
Dicamba-d3 (acid form)
Narrower mass shift may cause isotopic cross-talk; acid form requires derivatization, adding variability
Target:
Dicamba methyl ester-d6
Substitute:
Dicamba (free acid)
Free acid is non-volatile and requires derivatization for GC, introducing additional error sources

Key Differentiators of Dicamba Methyl Ester-d6


Mass Spectrometric Isotopic Separation

Dicamba methyl ester-d6 exhibits a +6 Da mass shift relative to unlabeled dicamba methyl ester . This difference is a critical procurement parameter. While a +3 Da shift (as seen with Dicamba-d3) may suffer from isotopic overlap in complex matrices, the +6 Da shift provides a wider separation window, minimizing isotopic cross-talk and improving signal-to-noise ratios for trace-level quantification [1]. This enhanced separation is essential for achieving the low limits of detection required by modern regulatory standards .

Isotopic Separation
Class-level
+6 Da shift (d6) vs. +3 Da shift (d3) — larger m/z separation
Minimizes isotopic cross-talk for trace quantification
Class-level inference; verify separation in target matrix
LC-MS/MS GC-MS Isotopic Separation Method Validation

GC-MS Compatibility Without Derivatization

Dicamba methyl ester-d6 is the ester form of the herbicide, making it volatile and directly amenable to gas chromatography (GC) . In contrast, the free acid form of dicamba is non-volatile and requires a time-consuming derivatization step prior to GC-MS analysis [1]. While Dicamba-d3 (acid form) can be used, its application in GC workflows necessitates derivatization, introducing an additional step that increases method variability, reduces throughput, and can lead to lower recovery values compared to direct injection of the ester . The methyl ester-d6 standard thus offers a distinct advantage for any GC-based method, providing a more streamlined and robust analytical workflow .

GC Compatibility
Class-level
Direct injection (ester) vs. Derivatization required (acid)
Reduces method complexity and variability
Derivatization reported to add 30–60 min and 5–15% recovery variability; class-level inference
GC-MS Derivatization Method Efficiency Volatile Analytics

Kinetic Isotope Effect for Metabolic Fate Studies

The incorporation of six deuterium atoms (d6) into dicamba methyl ester introduces a pronounced kinetic isotope effect (KIE) compared to its non-deuterated counterpart . This property is leveraged in metabolic and environmental fate studies to track the compound's degradation pathways with higher fidelity. The d6 label provides a more robust isotopic signature than a d3 label, as the probability of enzymatic or chemical cleavage at six deuterated positions is significantly lower than at three, reducing the chance of label loss during the study period . This ensures that the tracer remains intact for accurate monitoring of metabolite formation and distribution in plant or soil systems [1].

Tracer Stability
Class-level
d6 label vs. d3 label — higher enrichment, lower metabolic label loss
Supports reliable metabolite tracking in fate studies
Class-level inference; metabolic context to verify
Metabolic Tracing Kinetic Isotope Effect Environmental Fate Phytochemistry

Matrix Effect Correction for Accurate Quantification

The primary function of Dicamba methyl ester-d6 is to serve as an internal standard (IS) for correcting matrix effects and recovery losses during sample preparation . Studies using stable isotope-labeled internal standards (SIL-IS) for dicamba analysis have demonstrated that this approach allows for achieving acceptable analyte recoveries (e.g., 88-128%) and low limits of detection (e.g., 0.1-1 ng/mL) by normalizing for ion suppression/enhancement [1]. The use of a deuterated analog with identical chemical behavior to the analyte is essential for this correction; unlabeled or structurally dissimilar IS would not co-elute or ionize similarly, rendering the correction ineffective . The +6 Da mass difference ensures that the IS signal is distinct from the analyte's isotopic envelope, enabling accurate peak integration and calibration .

Method Accuracy
Class-level
Reported recoveries 88–128%, LOD 0.1–1 ng/mL
Supports matrix-effect correction for residue analysis
Recovery ranges context-dependent; validate in target matrix
Matrix Effects Quantification Method Accuracy Food Safety Environmental Monitoring

Key Applications of Dicamba Methyl Ester-d6


Regulatory Residue Testing in Agricultural Commodities

Laboratories performing pesticide residue analysis on crops like soybeans, corn, and cotton must adhere to strict regulatory guidelines (e.g., EPA, EFSA) that mandate the use of isotope-labeled internal standards for accurate quantification . Dicamba methyl ester-d6 is the optimal choice for this purpose, providing a +6 Da mass shift that ensures interference-free detection in complex food matrices analyzed by LC-MS/MS or GC-MS [1]. Its use directly supports method validation parameters for accuracy, precision, and linearity, enabling reliable reporting of residue levels against Maximum Residue Limits (MRLs) .

Environmental Volatilization and Transport Studies

Assessing the volatilization and atmospheric transport of dicamba from treated fields requires highly sensitive and specific analytical methods . Dicamba methyl ester-d6 is employed as a SIL-IS in air monitoring studies to correct for analyte losses during sample collection on sorbent resins and to compensate for matrix effects during LC-MS analysis [1]. This approach has been validated to achieve acceptable recoveries (88-124%) and low detection limits (1 ng/mL) in air samples, enabling researchers to accurately quantify drift and deposition patterns .

Derivatization-Free GC-MS Method Development

For analytical chemists developing or transferring GC-MS methods, the direct compatibility of Dicamba methyl ester-d6 with gas chromatography eliminates the need for a derivatization step . This is a critical advantage over the use of dicamba (free acid) and its deuterated acid analogs (e.g., Dicamba-d3), which require conversion to a volatile derivative prior to analysis [1]. Selecting the methyl ester-d6 variant reduces method development time, simplifies the sample preparation workflow, and improves overall method ruggedness by removing a potential source of variability .

Metabolic Fate Tracing in Plant-Soil Systems

In phytochemistry and environmental microbiology studies, Dicamba methyl ester-d6 serves as a stable isotope tracer to elucidate the metabolic fate of the herbicide . The presence of six deuterium atoms provides a robust isotopic signature that resists metabolic cleavage better than a d3 label, allowing for the unambiguous identification of transformation products and the tracking of the molecule through biological systems over time [1]. This application is fundamental for understanding the mechanisms of herbicide resistance and the environmental persistence of dicamba-based compounds .

Application
Selection Property
Validation Focus
Crop residue monitoring studies
Isotopic dilution and matrix effect correction
Accuracy and precision validation in food matrices
Air monitoring for volatilization research
Recovery from sorbent resins
Method sensitivity and recovery in air samples
GC-MS method development
Volatility without derivatization
Workflow ruggedness and throughput
Metabolic fate tracing in plant-soil systems
Kinetic isotope effect stability
Metabolite identification fidelity

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